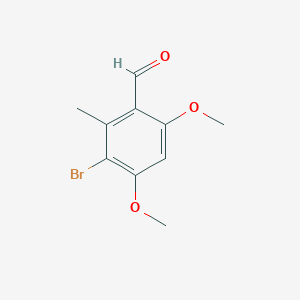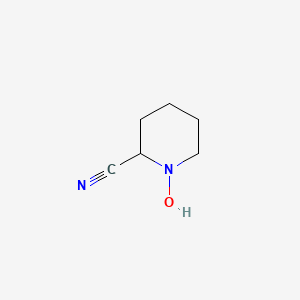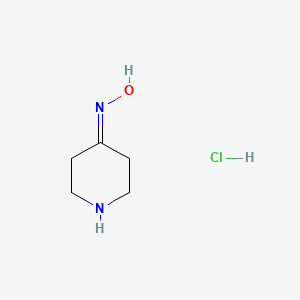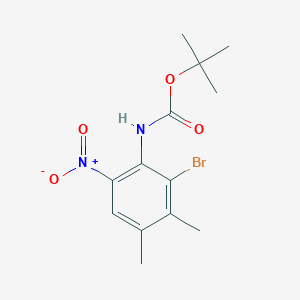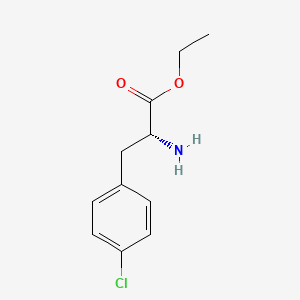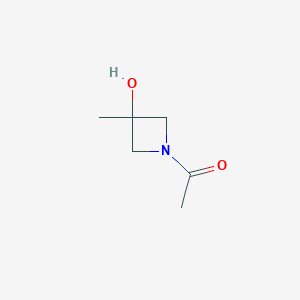
1-(3-Hydroxy-3-methylazetidin-1-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Hydroxy-3-methylazetidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C6H11NO2. It is also known by its IUPAC name, (1-acetyl-3-azetidinyl)methanol. This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a hydroxymethyl group attached to the azetidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxy-3-methylazetidin-1-yl)ethan-1-one typically involves the reaction of azetidine with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of acetyl chloride. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product while minimizing the formation of by-products.
化学反应分析
Types of Reactions
1-(3-Hydroxy-3-methylazetidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogenating agents such as thionyl chloride (SOCl2) and alkylating agents such as methyl iodide (CH3I).
Major Products Formed
Oxidation: The major product is 1-(3-carboxy-3-methylazetidin-1-yl)ethan-1-one.
Reduction: The major product is 1-(3-hydroxy-3-methylazetidin-1-yl)ethanol.
Substitution: The major products depend on the substituent introduced, such as 1-(3-chloro-3-methylazetidin-1-yl)ethan-1-one for halogenation reactions.
科学研究应用
1-(3-Hydroxy-3-methylazetidin-1-yl)ethan-1-one has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.
Medicine: It is investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 1-(3-Hydroxy-3-methylazetidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with target proteins, influencing their activity. The azetidine ring can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways.
相似化合物的比较
1-(3-Hydroxy-3-methylazetidin-1-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(3-Hydroxyazetidin-1-yl)ethan-1-one: Lacks the methyl group on the azetidine ring, which may affect its reactivity and biological activity.
1-(3-Methylazetidin-1-yl)ethan-1-one: Lacks the hydroxymethyl group, which may influence its solubility and ability to form hydrogen bonds.
1-(3-Hydroxy-3-methylpyrrolidin-1-yl)ethan-1-one: Contains a five-membered pyrrolidine ring instead of the four-membered azetidine ring, which may affect its conformational flexibility and interactions with target proteins.
The unique combination of the hydroxymethyl group and the azetidine ring in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
属性
分子式 |
C6H11NO2 |
|---|---|
分子量 |
129.16 g/mol |
IUPAC 名称 |
1-(3-hydroxy-3-methylazetidin-1-yl)ethanone |
InChI |
InChI=1S/C6H11NO2/c1-5(8)7-3-6(2,9)4-7/h9H,3-4H2,1-2H3 |
InChI 键 |
ASKACAPZOBZKNH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CC(C1)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B13501075.png)

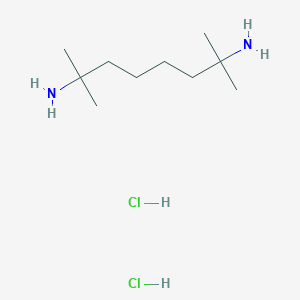

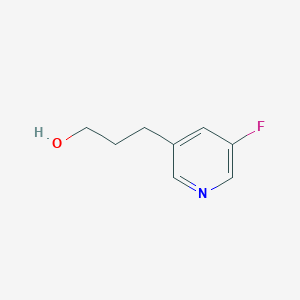
![tert-butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate](/img/structure/B13501110.png)
![Ethyl 3-{[(3-bromophenyl)methyl]amino}propanoate](/img/structure/B13501117.png)
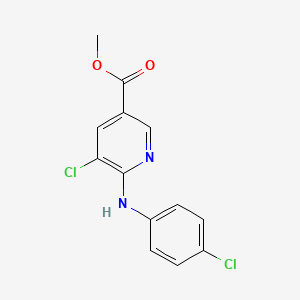
![1-[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride](/img/structure/B13501137.png)
